molecular formula C24H29BrN4O5 B298450 N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

Katalognummer B298450
Molekulargewicht: 533.4 g/mol
InChI-Schlüssel: GBUHYQTWKIKMNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BMT-1, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. BMT-1 has been shown to have anticancer properties in preclinical studies, and its mechanism of action involves the inhibition of a specific protein that is overexpressed in many types of cancer cells.

Wirkmechanismus

The mechanism of action of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves the inhibition of a specific protein called heat shock protein 90 (HSP90), which is overexpressed in many types of cancer cells. HSP90 is involved in the folding and stabilization of numerous client proteins that are essential for cancer cell survival and proliferation. By inhibiting HSP90, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide disrupts the activity of these client proteins and induces cancer cell death (Yin et al., 2014).
Biochemical and Physiological Effects
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting HSP90, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide also induces the activation of several signaling pathways that are involved in cancer cell death, including the JNK and p38 MAPK pathways (Zhang et al., 2018). N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cancer cell migration and invasion (Yin et al., 2014; Zhang et al., 2018).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in cancer cell biology. However, one limitation of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations (Yin et al., 2014). Additionally, the synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is complex and time-consuming, which may limit its availability for certain experiments.

Zukünftige Richtungen

There are several potential future directions for the study of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide. Another potential direction is the investigation of the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the potential use of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide in combination with other anticancer agents is an area of ongoing research, as it may enhance the efficacy of current cancer treatments (Zhang et al., 2018).
Conclusion
In conclusion, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is a small molecule that has shown promise as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which is overexpressed in many types of cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for the study of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, including the development of more potent and selective HSP90 inhibitors and the investigation of its use in combination with other anticancer agents.

Synthesemethoden

The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves several steps, including the coupling of two different building blocks and the subsequent purification of the final product. The synthesis method has been described in detail in a scientific publication, which provides a step-by-step protocol for the preparation of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide (Yin et al., 2014).

Wissenschaftliche Forschungsanwendungen

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells (Yin et al., 2014; Zhang et al., 2018). In vivo studies in animal models have also demonstrated the anticancer activity of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, with significant reductions in tumor growth observed in treated animals (Zhang et al., 2018).

Eigenschaften

Produktname

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

Molekularformel

C24H29BrN4O5

Molekulargewicht

533.4 g/mol

IUPAC-Name

N//'-(4-bromo-3-methylphenyl)-N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C24H29BrN4O5/c1-16-14-18(5-6-19(16)25)27-23(31)22(30)26-8-9-28-10-12-29(13-11-28)24(32)17-4-7-20(33-2)21(15-17)34-3/h4-7,14-15H,8-13H2,1-3H3,(H,26,30)(H,27,31)

InChI-Schlüssel

GBUHYQTWKIKMNY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.